(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on novel pyrazole and pyrimidine derivatives, including the mentioned compound, has shown significant results in the synthesis and biological evaluation of these chemicals. These compounds have been developed and tested for their in vitro antitumor activity against several cell lines, showing promising results as potential anticancer agents. Additionally, they exhibit high antimicrobial and antioxidant activities, suggesting a broad spectrum of potential therapeutic applications (Farag & Fahim, 2019).
Antimicrobial and Antiproliferative Activities
The exploration of novel heterocycles based on the mentioned chemical structure has led to the discovery of compounds with significant antimicrobial and in vitro anticancer activity. Molecular docking studies have further elucidated the mechanisms through which these compounds interact with specific proteins, providing insights into their antimicrobial activity and potential as anticancer agents (Fahim et al., 2021).
Potential as Anticancer Agents
Research into pyrazolo[4,3-d]-pyrimidine derivatives and related compounds has uncovered a range of activities, highlighting their potential as anticancer agents. These compounds have been shown to exhibit higher anticancer activity than reference drugs in certain studies, indicating their potential utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Activation of p53 in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, closely related to the compound , have been synthesized and evaluated for their anticancer activity in cervical cancer cells. These studies reveal the ability of certain conjugates to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, thus highlighting their therapeutic potential (Kamal et al., 2012).
Inhibition of PDE-5 Activity
Compounds derived from the mentioned chemical structure have also been investigated for their potential to inhibit phosphodiesterase-5 (PDE-5), suggesting applications in the treatment of diseases where PDE-5 inhibition is beneficial. Research indicates that certain derivatives exhibit better inhibitory activity than others, providing a basis for the development of new inhibitors (Su et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-10-15(2)30(27-14)19-12-18(25-13-26-19)28-6-8-29(9-7-28)20(31)16-4-3-5-17(11-16)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZCMKNGFXYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.